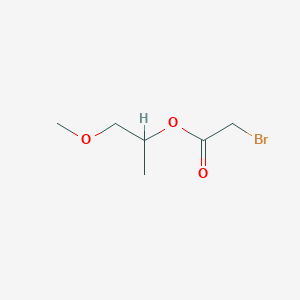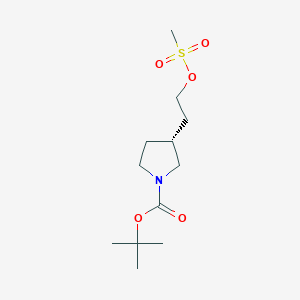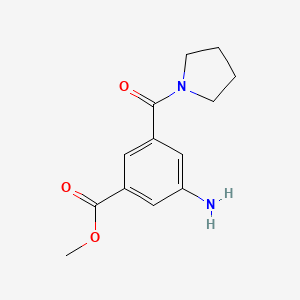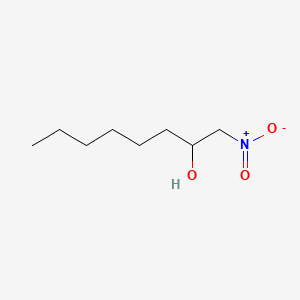
2-Octanol, 1-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octanol, 1-nitro- is an organic compound with the molecular formula C8H17NO3 It is a nitro alcohol, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanol, 1-nitro- typically involves the nitration of 2-octanol. One common method is the reaction of 2-octanol with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of 2-Octanol, 1-nitro- can be achieved through a continuous flow process. This involves the use of large-scale reactors where 2-octanol and nitric acid are continuously fed into the system, and the product is continuously removed. This method allows for efficient production and high yields.
Chemical Reactions Analysis
Types of Reactions
2-Octanol, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-nitrooctanone or 2-nitrooctanoic acid.
Reduction: Formation of 2-aminooctanol.
Substitution: Formation of 2-nitrooctyl chloride or 2-nitrooctyl bromide.
Scientific Research Applications
2-Octanol, 1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Octanol, 1-nitro- involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Octanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrooctane: Has the nitro group on a different carbon, leading to different reactivity and properties.
2-Nitro-1-butanol: A shorter chain nitro alcohol with different physical and chemical properties.
Uniqueness
2-Octanol, 1-nitro- is unique due to the presence of both a hydroxyl and a nitro group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
2224-39-7 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H17NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3 |
InChI Key |
UHUZCPVKBAPSSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
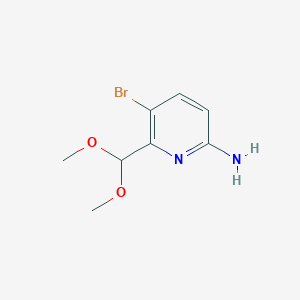
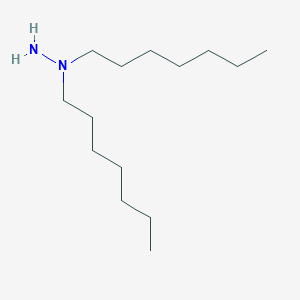
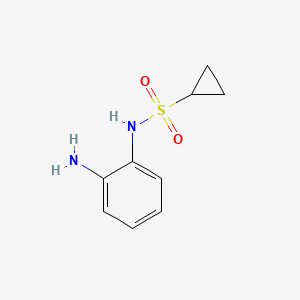
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


